molecular formula C11H17N3O2 B014595 [5-(Methylnitrosamino)-1-(3-pyridyl)-1-pentanol CAS No. 887407-09-2

[5-(Methylnitrosamino)-1-(3-pyridyl)-1-pentanol

Cat. No.: B014595
CAS No.: 887407-09-2
M. Wt: 223.27 g/mol
InChI Key: MHWBZHPAMNCSHJ-UHFFFAOYSA-N
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Description

5-(Methylnitrosamino)-1-(3-pyridyl)-1-pentanol: is a chemical compound that belongs to the class of tobacco-specific nitrosamines. These compounds are known for their potent carcinogenic properties and are primarily found in tobacco products. The compound is structurally related to other nitrosamines and has been extensively studied for its role in the development of lung cancer and other tobacco-related diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Methylnitrosamino)-1-(3-pyridyl)-1-pentanol typically involves the nitrosation of a suitable precursor. One common method is the reaction of 1-(3-pyridyl)-1-pentanol with nitrosating agents such as sodium nitrite in the presence of an acid catalyst. The reaction conditions often include low temperatures to control the formation of the nitrosamine and to prevent side reactions .

Industrial Production Methods: Industrial production of this compound is not common due to its carcinogenic nature. it can be synthesized in controlled laboratory settings for research purposes. The process involves stringent safety measures to handle the toxic intermediates and by-products .

Chemical Reactions Analysis

Types of Reactions: 5-(Methylnitrosamino)-1-(3-pyridyl)-1-pentanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: The compound is used as a model compound to study the mechanisms of nitrosamine formation and degradation. It helps in understanding the chemical behavior of nitrosamines under various conditions .

Biology and Medicine: In biological research, 5-(Methylnitrosamino)-1-(3-pyridyl)-1-pentanol is used to study the carcinogenic mechanisms of tobacco-specific nitrosamines. It is used in animal models to investigate the development of lung cancer and to evaluate potential chemopreventive agents .

Industry: While not widely used in industry due to its carcinogenic nature, the compound is important in regulatory science to assess the risks associated with tobacco products and to develop strategies for reducing nitrosamine levels in consumer products .

Mechanism of Action

The carcinogenic effects of 5-(Methylnitrosamino)-1-(3-pyridyl)-1-pentanol are primarily due to its ability to form DNA adducts. The compound undergoes metabolic activation to form reactive intermediates that can alkylate DNA, leading to mutations and the initiation of carcinogenesis. The molecular targets include DNA bases, particularly guanine, resulting in the formation of O6-methylguanine adducts .

Comparison with Similar Compounds

  • 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK)
  • N-Nitrosonornicotine (NNN)
  • N-Nitrosoanatabine (NAT)

Comparison: 5-(Methylnitrosamino)-1-(3-pyridyl)-1-pentanol is similar to other tobacco-specific nitrosamines in its structure and carcinogenic properties. it is unique in its specific metabolic pathways and the types of DNA adducts it forms. This uniqueness makes it a valuable compound for studying the specific mechanisms of tobacco-related carcinogenesis .

Properties

IUPAC Name

N-(5-hydroxy-5-pyridin-3-ylpentyl)-N-methylnitrous amide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2/c1-14(13-16)8-3-2-6-11(15)10-5-4-7-12-9-10/h4-5,7,9,11,15H,2-3,6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHWBZHPAMNCSHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCCC(C1=CN=CC=C1)O)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30399676
Record name [5-(Methylnitrosamino)-1-(3-pyridyl)-1-pentanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30399676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887407-09-2
Record name [5-(Methylnitrosamino)-1-(3-pyridyl)-1-pentanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30399676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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